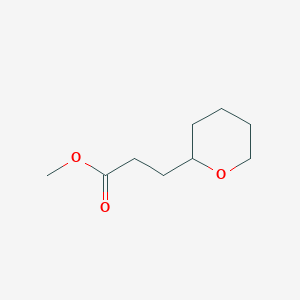

Methyl 3-(oxan-2-yl)propanoate

Description

Methyl 3-(oxan-2-yl)propanoate is an organic compound featuring a propanoate ester backbone substituted with an oxan-2-yl (tetrahydropyran) group. The compound has been identified in natural product isolation studies, such as in the roots of Ficus stenophylla (竹叶榕), where it exists as part of a benzofuran derivative (methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) . Its synthesis typically involves extraction and chromatographic purification from plant matrices, though synthetic routes may also be employed for structural analogs.

Properties

IUPAC Name |

methyl 3-(oxan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLECQTRZKVFYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(oxan-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and efficient production rates. The reaction conditions are optimized to maintain a steady supply of reactants and to control the temperature and pressure for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxan-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products:

Oxidation: 3-(oxan-2-yl)propanoic acid.

Reduction: 3-(oxan-2-yl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(oxan-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research explores its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.

Industry: It serves as a solvent and a precursor in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(oxan-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active components. The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Diversity in Methyl Propanoate Derivatives

Methyl propanoate esters exhibit significant structural diversity depending on their substituents. Key analogs include:

Physical and Chemical Properties

- Chromone derivatives () and oxane-containing analogs lack explicit melting point data, but plant-derived compounds often exhibit higher crystallinity due to aromatic substituents.

- Chromone derivatives () may exhibit UV activity due to conjugated π-systems, while amino-substituted esters () are prone to hydrolysis or nucleophilic substitution.

Key Research Findings and Data Gaps

- Contradictions : The melting point discrepancy in highlights the need for verification in synthetic protocols .

- Data Limitations : Physical properties (e.g., solubility, boiling points) for oxane-containing derivatives are absent in the evidence, necessitating further experimental characterization.

- Emerging Trends : Structural hybridization (e.g., combining oxane with benzofuran moieties) could enhance bioactivity, as seen in natural product isolates .

Biological Activity

Methyl 3-(oxan-2-yl)propanoate, a compound with the molecular formula , has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of this compound features an oxane ring which contributes to its unique chemical properties. The presence of ester functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Its structure allows for scavenging of free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties : Initial tests have shown effectiveness against certain bacterial strains, indicating its potential as an antibiotic candidate.

- Pharmacokinetics : Studies demonstrate favorable absorption and distribution characteristics in animal models, supporting its viability for oral administration.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against certain bacteria | |

| Pharmacokinetics | Favorable absorption in vivo |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved cognitive function as assessed through behavioral tests. This suggests that the compound may play a role in mitigating neurodegenerative processes.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This finding opens avenues for developing new antimicrobial agents based on this compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Neuroprotection : The compound may influence signaling pathways involved in cell survival and apoptosis.

- Antioxidant Activity : It acts as a free radical scavenger, which can mitigate cellular damage caused by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.